1-Azido-2-bromoethane (CAS 19263-22-0) is a highly versatile heterobifunctional linker featuring an electrophilic bromide and a click-reactive azide group separated by a minimal two-carbon spacer [1]. In procurement and process chemistry, it is primarily sourced to introduce an azidoethyl moiety in a single step via nucleophilic substitution (SN2), avoiding the handling of highly toxic precursors in downstream laboratories. Its dual reactivity enables orthogonal modifications, making it a critical building block for bioconjugation, strain-promoted azide-alkyne cycloaddition (SPAAC), and the synthesis of triazole-containing pharmaceuticals.
Generic substitution with closely related analogs often compromises yield, safety, or product integrity. Substituting with 1-azido-2-chloroethane drastically reduces SN2 alkylation efficiency because chloride is a poorer leaving group, necessitating harsher basic conditions or elevated temperatures that can degrade sensitive biological substrates or complex APIs . Conversely, attempting to use 1,2-dibromoethane as a cheaper precursor requires a two-step azidation process in the buyer's facility, exposing personnel to a known carcinogen and adding costly purification steps. Furthermore, substituting with longer-chain analogs like 1-azido-4-bromobutane alters the steric footprint and lipophilicity of the linker, which can disrupt the binding affinity or folding of the final bioconjugate.
1-Azido-2-bromoethane provides significantly higher yields in nucleophilic substitution reactions compared to its chlorinated analog. The superior leaving group ability of the bromide ion allows for efficient alkylation under mild basic conditions, typically achieving 70-85% yields, whereas 1-azido-2-chloroethane requires extended heating that risks substrate decomposition[1].
| Evidence Dimension | SN2 Alkylation Yield under Mild Conditions |
| Target Compound Data | 70-85% typical yield (bromide leaving group) |
| Comparator Or Baseline | 1-Azido-2-chloroethane (requires elevated temperatures, lower yield) |
| Quantified Difference | Enables reaction at lower temperatures with higher conversion rates |
| Conditions | Mild basic conditions (e.g., K2CO3 in DMF or Acetone) |
Procuring the bromo-derivative ensures high-yielding conjugations without subjecting thermally sensitive pharmaceutical intermediates to harsh conditions.
Procuring pre-synthesized 1-azido-2-bromoethane eliminates the need to handle 1,2-dibromoethane, a highly toxic and suspected carcinogenic precursor, in the buyer's laboratory [1]. Direct use of the azido-bromo reagent reduces a two-step azidoethylation protocol to a single step, bypassing the hazardous handling of sodium azide and dibromoethane mixtures during scale-up.
| Evidence Dimension | Synthetic Steps and Toxicity Exposure |
| Target Compound Data | 1 step (direct azidoethylation), pre-installed azide |
| Comparator Or Baseline | 1,2-Dibromoethane (2 steps: alkylation followed by azidation) |
| Quantified Difference | Eliminates 1 synthetic step and exposure to a confirmed animal carcinogen |
| Conditions | Standard laboratory scale-up and bioconjugation workflows |
Purchasing the pre-formed bifunctional linker drastically reduces safety liabilities and labor costs associated with handling toxic precursors.
The two-carbon spacer of 1-azido-2-bromoethane provides a minimal steric footprint compared to longer-chain analogs like 1-azido-4-bromobutane [1]. This compact structure is critical when conjugating fluorophores or targeting ligands to proteins or oligonucleotides, where excess linker hydrophobicity or length can disrupt native folding or target binding affinity.
| Evidence Dimension | Linker Chain Length and Flexibility |
| Target Compound Data | 2-carbon spacer (minimal steric bulk) |
| Comparator Or Baseline | 1-Azido-4-bromobutane (4-carbon spacer, higher lipophilicity) |
| Quantified Difference | Reduces linker length by 2 carbons, minimizing hydrophobic disruption |
| Conditions | Oligonucleotide or protein conjugation via SPAAC or CuAAC |
Selecting the two-carbon linker is essential for applications requiring tight, rigid conjugations that preserve the biological activity of the target macromolecule.
Ideal for the synthesis of azide-functionalized probes and tags. The compound allows for the direct attachment of an azidoethyl group to nucleophilic residues on proteins or oligonucleotides, setting up highly efficient downstream labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1].
Serves as a critical building block in medicinal chemistry for generating 1,4-disubstituted 1,2,3-triazoles. It is frequently used to alkylate complex heterocycles, such as piperidones or quinolines, under mild conditions, preserving the integrity of the core scaffold before triazole formation [2].
Utilized as a masked ethylamine equivalent in organic synthesis. Following the SN2 displacement of the bromide, the azide group can be readily reduced to a primary amine via Staudinger reduction or catalytic hydrogenation, offering a cleaner route than direct alkylation with ammonia [2].